

Navigating the Landscape of Tolcapone D7: A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	Tolcapone D7	
Cat. No.:	B12428002	Get Quote

For drug development professionals, researchers, and scientists, understanding the sourcing, synthesis, and analytical characterization of deuterated compounds like **Tolcapone D7** is critical for advancing research. This technical guide provides an in-depth overview of manufacturer and supplier information, key physicochemical data, detailed experimental protocols, and relevant biological pathways for **Tolcapone D7**.

Sourcing and Procurement: Manufacturers and Suppliers of Tolcapone D7

Tolcapone D7 and its related stable isotope-labeled analogs are available through several specialized chemical suppliers and contract research organizations. These compounds are primarily intended for research and development purposes, serving as internal standards in pharmacokinetic studies, metabolite identification, and quantitative bioanalysis. Below is a summary of notable suppliers.



Supplier	Product Offered	CAS Number (Unlabeled)	Notes
Alentris Research Pvt. Ltd.	Tolcapone D7	134308-13-7	Provides the chemical name as (3,4-dihydroxy-5-nitrophenyl)(4-(methyl-d3)phenyl-2,3,5,6-d4)methanone.
Acanthus Research Ltd.	Tolcapone D7, 3-O- Methyl Tolcapone-D7	134308-13-7	Offers related deuterated metabolites and stable isotope-labeled reference standards.
LGC Standards	Tolcapone-d4	1246816-93-2 (d4)	Provides deuterated standards for analytical and research use.
BuyersGuideChem	Tolcapone D7	134308-13-7	A directory listing multiple providers of Tolcapone and its deuterated forms.
Simson Pharma Limited	Tolcapone	134308-13-7	Supplies the non- deuterated API and related compounds, often accompanied by a Certificate of Analysis.
Pharmaoffer	Tolcapone	134308-13-7	A platform to connect with various manufacturers and suppliers of active pharmaceutical ingredients (APIs).



Physicochemical and Analytical Data

Accurate characterization of Tolcapone is fundamental for its application in research. The following tables summarize key physicochemical and analytical parameters.

Table 2.1: Physicochemical Properties of Tolcapone

Property	Value	Source
Molecular Formula	C14H11NO5	PubChem[1]
Molecular Weight	273.24 g/mol	PubChem[1]
Melting Point	143 to 146 °C	Wikipedia[2]
Water Solubility	Practically insoluble (0.057 g/L)	Wikipedia, Human Metabolome Database[2][3]
logP	4.0	Human Metabolome Database
рКа1	4.5 (phenyl group)	Wikipedia
pKa ₂	10.6 (phenyl group)	Wikipedia
Appearance	Yellow, odorless, non- hygroscopic, crystalline compound	Wikipedia, PubChem

Table 2.2: Physicochemical Properties of Deuterated

Analogs

Compound	Molecular Formula	Molecular Weight	Source
Tolcapone D7	C14H4D7NO5	280.3 g/mol	Alentris Research Pvt. Ltd.
Tolcapone-d4	C14H7D4NO5	277.27 g/mol	LGC Standards
3-O-Methyltolcapone D7	C15H6D7NO5	294.31 g/mol	GlpBio



Table 2.3: Analytical Method Validation Parameters (RP-

HPLC)

Parameter	Value
Column	Inertsil ODS C18 (250 x 4.6 mm, 5μm)
Mobile Phase	Mixed Phosphate buffer (pH 4.0) : Acetonitrile : Methanol (40:20:40 v/v/v)
Flow Rate	1.0 mL/min
Detection Wavelength	264 nm
Retention Time	~2.450 min
Linearity Range	60-140 μg/mL
Limit of Detection (LOD)	1.56 μg/mL
Limit of Quantitation (LOQ)	4.73 μg/mL
Recovery	99.14% to 100.74%
%RSD (Precision)	0.7%
(Data sourced from a validated RP-HPLC method for Tolcapone in bulk and tablet forms)	

Experimental Protocols

This section details methodologies for the synthesis and analysis of Tolcapone. While the synthesis protocol is for the non-deuterated compound, the general scheme is highly relevant for the synthesis of **Tolcapone D7**, which would involve the use of deuterated starting materials.

One-Pot Synthesis of Tolcapone

A novel, cost-effective one-pot process for preparing Tolcapone has been reported. This method avoids hazardous chemicals and multiple purification steps, making it suitable for larger-scale preparation.



Materials:

- 1,2-dimethoxy benzene
- · p-methyl benzoyl chloride
- Aluminum chloride (AlCl₃)
- Dichloromethane (DCM)
- Melamine nitrate
- p-Toluenesulfonic acid (PTSA)
- Acetone
- 48% Hydrobromic acid in Acetic acid (HBr-AcOH)
- Toluene
- Chloroform

Procedure:

- Friedel-Crafts Acylation: Dissolve 1,2-dimethoxy benzene (1.0 g) in DCM (10 ml) and cool
 the solution to 0-5°C. Add p-methyl benzoyl chloride (2.22 g) dropwise over 10 minutes.
 Subsequently, add aluminum chloride (4.32 g) and stir the reaction mixture for 1 hour at 05°C.
- Reaction Progression: Allow the temperature to rise to 28°C and maintain for 8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Work-up: Upon completion, wash the organic layer with water (10 ml) and concentrate it to obtain the residue (4-hydroxy-3-methoxy-4'-methyl benzophenone).
- Nitration: To the residue, add acetone (10 ml), melamine nitrate (1.77 g), and PTSA (0.024 g) at 25-30°C. Heat the reaction mass to 40°C and stir for 12 hours.



- Demethylation: Concentrate the acetone to get a residue. Add Toluene (10 ml) and 48% HBr-AcOH (2 ml) and heat to 100°C for 3 hours.
- Purification and Isolation: Cool the reaction to 25-30°C. Add chloroform (10 ml) and water (10 ml) and stir for 30 minutes. Separate and distill the chloroform layer under vacuum. Add fresh chloroform (10 ml) to the mass and stir for 30 minutes at 0-5°C.
- Final Product: Filter the resulting solid product and dry it at 40-45°C under vacuum to yield pure Tolcapone (Yield: ~75%; HPLC Purity: 99.17%).

RP-HPLC Method for Quantification of Tolcapone

This protocol describes a validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the determination of Tolcapone.

Instrumentation and Conditions:

- Chromatography System: HPLC with a PDA detector.
- Column: Inertsil ODS C18, 250 x 4.6 mm, 5μm.
- Mobile Phase: A mixture of Mixed Phosphate buffer (KH₂PO₄ + K₂HPO₄, pH 4.0), acetonitrile, and methanol in a ratio of 40:20:40 (v/v/v).
- Flow Rate: 1.0 mL/min.
- Detection: 264 nm.
- Injection Volume: 10 μL.
- · Column Temperature: Ambient.

Standard Solution Preparation:

 Prepare a stock solution of Tolcapone (1000 µg/ml) by accurately weighing 100 mg of Tolcapone reference standard and dissolving it in the mobile phase in a 100 ml volumetric flask.



From the stock solution, prepare working standards in the concentration range of 60-140 μg/mL by further dilution with the mobile phase.

Sample Preparation (from tablets):

- Weigh and powder twenty tablets.
- Transfer a quantity of powder equivalent to 100 mg of Tolcapone into a 100 ml volumetric flask.
- Add a sufficient amount of mobile phase, sonicate for 5 minutes to dissolve, and then dilute to the mark with the mobile phase.
- Filter the solution using a 0.45-micron syringe filter.
- Dilute 1 ml of the filtered solution to 10 ml with the mobile phase to obtain a final concentration of 100 μg/ml.

Procedure:

- Inject equal volumes (10 μL) of the standard and sample solutions into the chromatograph.
- Record the peak areas and calculate the concentration of Tolcapone in the sample by comparing the peak area with that of the standard.

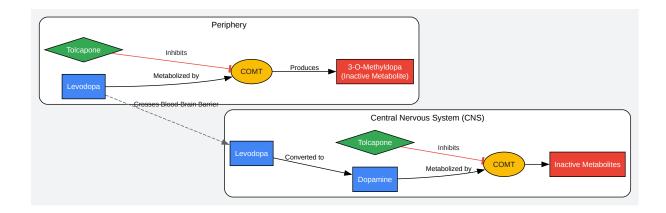
Visualizing Molecular Interactions and Processes

Diagrams are essential tools for understanding complex biological pathways and experimental workflows. The following visualizations were created using the Graphviz DOT language, adhering to strict color and contrast specifications.

Mechanism of Action: COMT Inhibition Pathway

Tolcapone's primary mechanism of action is the inhibition of the enzyme Catechol-O-methyltransferase (COMT). This inhibition is crucial in the treatment of Parkinson's disease, as it prevents the breakdown of levodopa, allowing more of the drug to reach the brain where it is converted to dopamine.





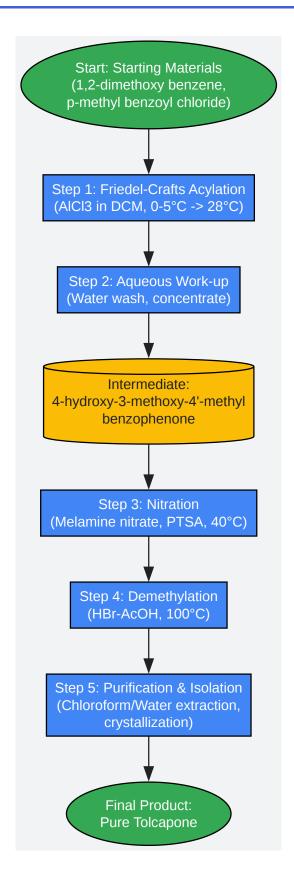
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Tolcapone's dual inhibition of COMT in the periphery and CNS.

Experimental Workflow: One-Pot Synthesis

The one-pot synthesis of Tolcapone streamlines the production process into a sequential workflow, significantly improving efficiency.





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Workflow diagram for the one-pot synthesis of Tolcapone.



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References

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- 2. Tolcapone Wikipedia [en.wikipedia.org]
- 3. Human Metabolome Database: Showing metabocard for Tolcapone (HMDB0014468) [hmdb.ca]
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